molecular formula C19H23ClO2Si B14330383 3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride CAS No. 105198-75-2

3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride

Cat. No.: B14330383
CAS No.: 105198-75-2
M. Wt: 346.9 g/mol
InChI Key: SEAHJWWEAAZYCK-UHFFFAOYSA-N
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Description

3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride is a chemical compound that features a tert-butyl(diphenyl)silyl group attached to a propanoyl chloride moiety. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability under various reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride typically involves the reaction of tert-butyl(diphenyl)silyl chloride with 3-hydroxypropanoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or 2,6-lutidine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include mild temperatures and anhydrous solvents to prevent hydrolysis of the silyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride primarily involves the formation of a stable silyl ether linkage with hydroxyl groups. This protects the hydroxyl group from participating in further reactions. The tert-butyl(diphenyl)silyl group provides steric hindrance, enhancing the stability of the protected compound under various conditions . The deprotection mechanism involves the cleavage of the silyl ether bond under acidic or basic conditions, releasing the free hydroxyl group .

Properties

CAS No.

105198-75-2

Molecular Formula

C19H23ClO2Si

Molecular Weight

346.9 g/mol

IUPAC Name

3-[tert-butyl(diphenyl)silyl]oxypropanoyl chloride

InChI

InChI=1S/C19H23ClO2Si/c1-19(2,3)23(22-15-14-18(20)21,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3

InChI Key

SEAHJWWEAAZYCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(=O)Cl

Origin of Product

United States

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